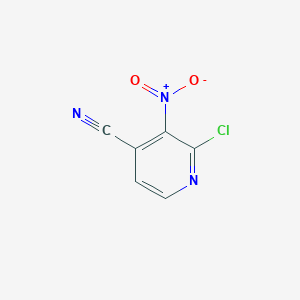
Sulfoxide, isopropyl methyl
Descripción general
Descripción
Sulfoxide, isopropyl methyl, also known as isopropyl methyl sulfoxide, is an organosulfur compound with the molecular formula C₄H₁₀OS. It is characterized by the presence of a sulfinyl functional group (−SO−) attached to an isopropyl group and a methyl group. This compound is a polar molecule and is commonly used in organic synthesis due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfoxide, isopropyl methyl, is typically synthesized through the oxidation of sulfides. One common method involves the oxidation of isopropyl methyl sulfide using hydrogen peroxide or other oxidizing agents such as periodate. The reaction is carried out under controlled conditions to prevent over-oxidation to the corresponding sulfone .
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of catalytic systems to enhance the efficiency and selectivity of the oxidation process. Metal catalysts, such as palladium or platinum, are sometimes employed to facilitate the oxidation reaction. Additionally, photocatalytic systems utilizing light energy to drive the oxidation process have been developed .
Análisis De Reacciones Químicas
Types of Reactions
Sulfoxide, isopropyl methyl, undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound, can lead to the formation of the corresponding sulfone.
Reduction: Reduction of this compound, can yield the original sulfide.
Substitution: The sulfinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiolate anions or other sulfur-containing nucleophiles.
Major Products Formed
Oxidation: Isopropyl methyl sulfone.
Reduction: Isopropyl methyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfoxide, isopropyl methyl, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving sulfur-containing biomolecules and their interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of sulfoxide, isopropyl methyl, involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can act as both an electrophile and a nucleophile, allowing the compound to undergo oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Sulfoxide, isopropyl methyl, can be compared with other similar compounds such as:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different molecular structure.
Methyl phenyl sulfoxide: Another sulfoxide with a phenyl group instead of an isopropyl group.
Ethyl methyl sulfoxide: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of this compound, lies in its specific combination of the isopropyl and methyl groups, which can influence its reactivity and applications in various fields .
Propiedades
IUPAC Name |
2-methylsulfinylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(2)6(3)5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGDIHYLFZNUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930959 | |
| Record name | 2-(Methanesulfinyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-09-8, 26547-92-2 | |
| Record name | Sulfoxide, isopropyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfoxide, isopropyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methanesulfinyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B3047436.png)




![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)

![Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-](/img/structure/B3047453.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)

